molecular formula C20H25NO7S B2570702 Methyl 5-((((7,7-dimethyl-2-oxobicyclo[2.2.1]heptyl)methyl)sulfonyl)amino)-3-(methoxycarbonyl)benzoate CAS No. 453582-55-3

Methyl 5-((((7,7-dimethyl-2-oxobicyclo[2.2.1]heptyl)methyl)sulfonyl)amino)-3-(methoxycarbonyl)benzoate

Cat. No.: B2570702
CAS No.: 453582-55-3
M. Wt: 423.48
InChI Key: KBQMINQOJNDOPK-UHFFFAOYSA-N
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Description

Methyl 5-((((7,7-dimethyl-2-oxobicyclo[2.2.1]heptyl)methyl)sulfonyl)amino)-3-(methoxycarbonyl)benzoate is a structurally complex benzoate ester featuring a bicyclo[2.2.1]heptane core modified with a sulfonamide group and a methoxycarbonyl substituent. Its synthesis likely involves multi-step functionalization of the benzoate core, as inferred from analogous synthetic pathways for sulfonamide-bearing esters .

Properties

IUPAC Name

dimethyl 5-[(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methylsulfonylamino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO7S/c1-19(2)14-5-6-20(19,16(22)10-14)11-29(25,26)21-15-8-12(17(23)27-3)7-13(9-15)18(24)28-4/h7-9,14,21H,5-6,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQMINQOJNDOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-((((7,7-dimethyl-2-oxobicyclo[2.2.1]heptyl)methyl)sulfonyl)amino)-3-(methoxycarbonyl)benzoate is a complex organic compound with notable potential in medicinal chemistry. Its unique bicyclic structure and functional groups suggest various biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

The compound features a bicyclo[2.2.1] framework, which contributes to its chemical reactivity and biological interactions. The presence of a sulfonamide group and methoxycarbonyl moiety enhances its pharmacological profile.

Chemical Formula: C₁₁H₁₈N₄O₄S
Molecular Weight: 298.36 g/mol

Anticancer Activity

Recent studies have evaluated the anticancer properties of similar compounds derived from the bicyclic structure. For instance, methyl derivatives exhibiting significant growth inhibition in various cancer cell lines have been reported. The growth inhibition concentrations (GI50) for structurally related compounds were found in the nanomolar range across multiple cancer types, including neuroblastoma and glioblastoma .

Cell Line GI50 (nM) Reference
U87 (Glioblastoma)200 ± 60
BE (Neuroblastoma)18.9
SK (Neuroblastoma)>15 × lower than control

These results indicate that compounds with similar structural features may provide effective therapeutic options against resistant cancer types.

Antimicrobial Activity

The compound's structural analogs have shown promising antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. For example, derivatives have demonstrated minimum inhibitory concentrations (MIC) as low as 0.21 µM against pathogens such as Pseudomonas aeruginosa and Escherichia coli .

Pathogen MIC (μM) Activity
Pseudomonas aeruginosa0.21Strong Inhibition
Escherichia coli0.21Strong Inhibition
Micrococcus luteusNot specifiedModerate Activity

These findings suggest that the compound could be developed further as a novel antimicrobial agent.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in cell proliferation and survival.

  • Enzyme Interaction: The sulfonamide group is known for its ability to inhibit enzymes critical for bacterial growth, such as dihydropteroate synthase.
  • Cell Cycle Arrest: Studies on similar compounds indicate that they can induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds with similar structures:

  • Study on Glioblastoma: A recent investigation revealed that a related compound led to significant tumor regression in animal models when combined with radiation therapy, suggesting a synergistic effect that could be explored further for clinical applications .
  • Antimicrobial Efficacy: Another study focused on the antimicrobial activity of thiazolopyridine derivatives indicated that modifications to the bicyclic structure enhanced binding affinity to target proteins involved in bacterial resistance mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique structural attributes are best contextualized through comparison with analogs sharing key motifs: bicyclo[2.2.1]heptane derivatives, sulfonamide/ester linkages, or benzoate-based pharmacophores.

Bicyclo[2.2.1]heptane Derivatives

  • SQ 29,548 : A thromboxane receptor antagonist with a bicyclo[2.2.1]heptane moiety and a carboxylic acid group. Unlike the target compound, SQ 29,548 lacks a sulfonamide group but demonstrates high potency (KB = 0.5–20 nM in rat tissues). The bicyclic core enhances receptor binding, but the carboxylic acid likely contributes to ionic interactions absent in the methoxycarbonyl group of the target compound .
  • (7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonic Acid: Shares the bicyclo[2.2.1]heptane core and sulfonic acid group.

Sulfonamide-Benzoate Esters

  • Methyl 5-(N-Benzyl-4-fluorophenylsulfonamido)-2-hydroxybenzoate : Features a sulfonamide-linked benzyl group and hydroxybenzoate core. The hydroxyl group enhances hydrogen-bonding capacity, whereas the methoxycarbonyl in the target compound may improve metabolic stability .
  • LS-03205 (Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate) : A benzoate ester with a thiadiazole substituent. While lacking a bicyclic system, its ester and sulfonamide-like groups highlight divergent synthetic strategies for bioactivity modulation .

Agrochemical Sulfonylurea Derivatives

  • Metsulfuron Methyl : A sulfonylurea herbicide with a triazine-linked benzoate ester. Though pharmacologically distinct, its sulfonylurea moiety underscores the versatility of benzoate esters in agrochemical design, contrasting with the target compound’s sulfonamide focus .

Comparative Data Table

Compound Name Molecular Weight Key Functional Groups Biological Activity/Application Key Reference
Methyl 5-((((7,7-dimethyl-2-oxobicyclo[2.2.1]heptyl)methyl)sulfonyl)amino)-3-(methoxycarbonyl)benzoate ~450 (estimated) Bicyclo[2.2.1]heptane, sulfonamide, ester Under investigation (medicinal chemistry)
SQ 29,548 436.5 Bicyclo[2.2.1]heptane, carboxylic acid Thromboxane receptor antagonist (KB: 0.5–20 nM)
LS-03205 369.4 Thiadiazole, ester Research chemical (unspecified)
Methyl 5-(N-benzyl-4-fluorophenylsulfonamido)-2-hydroxybenzoate 415.4 Sulfonamide, hydroxybenzoate Intermediate in MCL-1/BCL inhibitor synthesis
Metsulfuron Methyl 381.4 Sulfonylurea, triazine Herbicide

Key Research Findings

  • Synthetic Flexibility : The target compound’s synthesis likely parallels methods for sulfonamide-functionalized benzoates, such as reductive amination and sulfonyl chloride coupling .
  • Pharmacological Potential: Bicyclo[2.2.1]heptane derivatives like SQ 29,548 exhibit high receptor affinity, suggesting the target compound’s bicyclic core could enhance target engagement .
  • Metabolic Considerations : The methoxycarbonyl group may confer greater stability compared to carboxylic acid analogs, as seen in ester-protected agrochemicals .

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